6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKLWDBZQAFKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208093 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-29-9 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Intermediate (Ethyl Ester)
- The starting point is the synthesis of 1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid ethyl ester.
- An important intermediate (denoted as compound V in patent CN102911174A) is reacted with sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid).
- The molar ratio of compound V to sodium nitrite is maintained between 1:1 and 1:2.
- The reaction temperature is controlled between -5 °C to 0 °C to optimize yield and minimize side reactions.
- This step affords the ethyl ester with high yield (>90%) and is noted for its mildness and operational simplicity.
Bromination
- Bromination is conducted on the pyrazolo[4,3-B]pyridine scaffold to introduce the bromine atom at the 6-position.
- A typical method involves treating 1H-pyrazolo[3,4-B]pyridine derivatives with bromine in the presence of sodium acetate in glacial acetic acid.
- The reaction proceeds at room temperature for 2–2.5 hours, followed by heating at 110–115 °C for an additional 2.5–3 hours.
- The product, 5-bromo-3-methyl-1H-pyrazolo[3,4-B]pyridine (a closely related brominated intermediate), is isolated by precipitation and purified by column chromatography.
- Yields for this bromination step are typically in the range of 70-73%.
Oxidation and Hydrolysis to Carboxylic Acid
- The methyl group at the 3-position is oxidized to the carboxylic acid using potassium permanganate (KMnO4) in the presence of a base.
- Acidification with hydrochloric acid (37%) follows to precipitate the carboxylic acid.
- This oxidation step converts the methyl-substituted bromopyrazolopyridine into the target 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid.
- The process is well-documented and yields a pure acid suitable for further pharmaceutical intermediate applications.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Preparation of Intermediate (V) | Compound V + Sodium Nitrite in dilute H2SO4 or HCl | -5 °C to 0 °C | >90 | Mild, simple operation, high yield |
| Bromination | Bromine, Sodium Acetate, Glacial Acetic Acid | RT 2–2.5 h; 110–115 °C 2.5–3 h | ~72 | Produces 5-bromo-3-methyl intermediate |
| Oxidation to Carboxylic Acid | KMnO4 oxidation, acidification with 37% HCl | Ambient to reflux | High | Converts methyl to carboxylic acid |
Detailed Research Findings and Notes
- The patent CN102911174A emphasizes the advantage of using sodium nitrite under acidic conditions for diazotization reactions that facilitate the formation of the pyrazolo[4,3-B]pyridine core with bromine substitution. This approach avoids harsh reagents and complex purification steps.
- The bromination method employs classical electrophilic aromatic substitution using bromine in acetic acid, with sodium acetate acting as a buffering agent to control reaction rate and minimize side reactions.
- The oxidation step using KMnO4 is a robust method for converting methyl groups to carboxylic acids in heterocyclic compounds, providing a clean transformation under controlled conditions.
- The entire synthetic sequence is designed to be scalable and amenable to industrial pharmaceutical intermediate production due to its operational simplicity and high yields.
- Additional modifications and optimizations have been reported in related literature to improve selectivity and purity, including the use of coupling reagents like N,N'-carbonyldiimidazole (CDI) for activation of carboxylic acids in downstream applications, although these are more relevant to derivative synthesis rather than the core acid preparation.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with an amine can yield an amino derivative, while oxidation can lead to the formation of a corresponding ketone or aldehyde.
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can be synthesized using various methods, typically involving the reaction of appropriate precursors under controlled conditions to yield high purity and yield. The compound has a molecular formula of CHBrNO and a molecular weight of 242.03 g/mol. Its structure allows for various substitutions, enhancing its versatility as a building block in organic synthesis.
Biological Activities
The biological significance of this compound stems from its activity as a kinase inhibitor. Kinases are critical enzymes in various signaling pathways, making their inhibition a valuable strategy in treating diseases such as cancer.
Kinase Inhibition
- Mechanism : The compound acts by interfering with the phosphorylation process mediated by kinases, which is essential for many cellular functions.
- Research Findings : Studies have shown that derivatives of this compound exhibit potent inhibitory effects on specific kinases, suggesting potential therapeutic applications in oncology .
Pharmaceutical Applications
The primary application of this compound lies in its use as an intermediate for synthesizing more complex pharmaceutical agents.
Key Applications
- Drug Development : It serves as a precursor for developing new drugs targeting various diseases, particularly those involving aberrant kinase activity.
- Research Studies : Numerous research articles highlight its role in synthesizing novel compounds that demonstrate enhanced biological activity against cancer cells .
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Table 1: Positional Isomers of Brominated Pyrazolo-Pyridines
Impact of Substituent Position :
Heterocyclic Core Modifications
Table 2: Comparison with Pyrrolo- and Triazolo-Pyridine Derivatives
Key Observations :
- Solubility : Pyrrolo-pyridines (e.g., CAS 1000341-77-4) exhibit higher lipophilicity than pyrazolo analogs due to fewer nitrogen atoms, impacting bioavailability .
- Binding Affinity : Triazolo derivatives (e.g., CAS 1159831-86-3) may show enhanced interactions with biological targets due to the triazole ring’s ability to act as a hydrogen bond acceptor .
Functional Group Replacements
Table 3: Carboxylic Acid vs. Amine/Chloro Substituents
Functional Group Impact :
- Synthetic Utility : The carboxylic acid group in the main compound facilitates esterification (e.g., ethyl ester CAS 1638761-48-4) for prodrug development .
- Biological Activity : Chloro substituents (e.g., in CAS 1246349-99-4) improve metabolic stability but may reduce solubility compared to carboxylic acid derivatives .
Biological Activity
6-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by a fused pyrazole and pyridine ring system with a bromine atom at the 6th position and a carboxylic acid group at the 3rd position, has emerged as a significant lead compound for drug development targeting various kinases associated with cancer.
- Molecular Formula : C7H4BrN3O2
- Molecular Weight : 242.03 g/mol
- CAS Number : 1363382-29-9
The primary mechanism of action for this compound involves its interaction with tropomyosin receptor kinases (TRKs). These kinases are critical in cellular signaling pathways that regulate cell proliferation and differentiation. The compound binds to the ATP pocket of TRKA, TRKB, and TRKC, inhibiting their kinase activities and thereby affecting tumor growth signaling pathways .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| Km-12 | 0.304 |
| A172 | Micromolar range |
| U87MG | Micromolar range |
| A375 | Micromolar range |
| Panc0504 | Micromolar range |
These values indicate the potency of the compound in suppressing cancer cell proliferation .
Enzyme Inhibition
The compound is also recognized for its ability to inhibit various enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a role in immune responses and cancer signaling pathways. In studies, derivatives of pyrazolo[3,4-b]pyridines have shown IC50 values as low as 0.2 nM against TBK1 .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions and cyclization reactions. The compound can be modified to yield various derivatives that may enhance biological activity or alter pharmacokinetic properties .
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition of TRKs : A study demonstrated that this compound effectively inhibited TRK activity in vitro, leading to reduced proliferation in cancer cell lines .
- Structure-Activity Relationship (SAR) Studies : Research focused on modifying the compound's structure to optimize its inhibitory effects on TBK1 and TRKs revealed key insights into how structural changes can impact biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, and how can purity be maximized?
- Methodology : The compound is typically synthesized via cyclization of brominated pyridine precursors followed by carboxylation. Key steps include:
- Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions .
- Carboxylation via palladium-catalyzed carbonylation or hydrolysis of nitrile intermediates .
- Purity (>95%) is achieved through recrystallization in ethanol/water mixtures or preparative HPLC, as noted in protocols for structurally similar pyrazolo-pyridine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- 1H NMR : Aromatic protons appear as doublets in δ 7.5–8.7 ppm, with characteristic downfield shifts for the carboxylic acid proton (δ ~13 ppm) .
- LC-MS : Molecular ion peaks at m/z 243 (M+H)+ and fragmentation patterns confirm the bromine isotope signature .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 3100–3500 cm⁻¹ (O-H stretch) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
